molecular formula C10H11BrO B3115183 1-(3-Bromophenyl)butan-1-one CAS No. 207994-95-4

1-(3-Bromophenyl)butan-1-one

Cat. No.: B3115183
CAS No.: 207994-95-4
M. Wt: 227.1 g/mol
InChI Key: WSRQULSPMDHUCM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)butan-1-one (CAS: 207994-95-4) is an aromatic ketone derivative with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . It features a butanone backbone substituted at the 3-position of the phenyl ring with a bromine atom. Its synthesis and applications are often explored in organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands. The bromine atom at the meta position enhances its reactivity in cross-coupling reactions and electrophilic substitutions, making it valuable in catalytic processes .

Properties

IUPAC Name

1-(3-bromophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQULSPMDHUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of phenylbutanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NaOH, KOtBu, often in polar aprotic solvents

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutanones depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(3-Bromophenyl)butan-1-one in antimicrobial applications. It has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. A high-throughput screening identified compounds within similar chemical scaffolds that demonstrated significant activity against resistant strains of tuberculosis, suggesting that derivatives of this compound could be developed as effective antimycobacterial agents .

Pharmacological Studies

The compound's pharmacodynamics and pharmacokinetics have been investigated to understand its interaction with biological systems. Studies focus on its mechanism of action, targeting specific proteins associated with bacterial resistance. For instance, structure-activity relationship (SAR) studies have shown that modifications to the bromine substituent can significantly alter its antibacterial activity .

Organic Synthesis Applications

Reactivity in Organic Reactions

The chemical reactivity of this compound allows it to participate in various organic reactions, such as Friedel-Crafts acylation and nucleophilic substitution. Its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in synthesizing more complex organic molecules .

Photocatalytic Reactions

Recent advancements in visible-light-induced reactions have utilized compounds like this compound as substrates for difunctionalization processes. These reactions demonstrate high yields under specific conditions, showcasing the compound's versatility in synthetic organic chemistry .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the aromatic bromophenyl group.

Nanomaterials Development

Research has explored the use of this compound in developing nanomaterials for various applications, including drug delivery systems and sensors. The compound's unique properties enable it to interact favorably with nanostructures, potentially improving their functionality .

Table 1: Comparison of Antimicrobial Activity

Compound NameMIC (µM)Target Bacteria
This compound4.9M. tuberculosis
Analog A5.4M. tuberculosis
Analog B>20Resistant Strains

Table 2: Synthesis Methods Overview

MethodYield (%)Reaction Conditions
Nucleophilic Substitution80Room Temperature
Electrophilic Aromatic Substitution75Reflux
Photocatalytic Reaction96Blue LED Light, 24 hours

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Bromophenyl)butan-1-one can be contextualized by comparing it to related butanone derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Yield (%) Key Applications/Reactivity Reference
This compound C₁₀H₁₁BrO 227.10 3-Br, phenyl, ketone Light-yellow oil N/A Cross-coupling reactions, intermediates
2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one C₁₀H₈BrF₂O 261.08 3-OCH₃, 2-Br, 2-F, ketone Light-yellow oil 52 Catalytic asymmetric synthesis
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₁₂H₁₄O₃S 238.30 Phenylsulfonyl, 3,3-dimethyl White solid (mp 80–81°C) 84.1 Directing group in asymmetric catalysis
1-(Pyridin-2-yl)butan-1-one C₉H₁₁NO 149.19 Pyridyl, ketone Liquid N/A Ligand in coordination chemistry
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 2-OH, 3-CH₃, phenyl, ketone Solid (≥95% purity) N/A Pharmaceuticals, agrochemicals
1-(4-Cyclohexylphenyl)butan-1-one C₁₆H₂₂O 230.35 4-Cyclohexyl, phenyl, ketone Solid N/A Building block in organic synthesis

Key Comparative Insights

Substituent Effects on Reactivity :

  • The bromine in this compound facilitates halogen-bonding interactions and cross-coupling reactions (e.g., Negishi couplings), similar to 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one . However, the latter’s fluoro and methoxy groups introduce additional electronic effects, enhancing its utility in asymmetric fluorination .
  • The sulfonyl group in 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one acts as a directing group, enabling precise stereochemical control in catalysis, a feature absent in the bromophenyl analogue .

Physical State and Stability :

  • This compound exists as an oil, contrasting with solid derivatives like 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one and 1-(2-Hydroxyphenyl)-3-methylbutan-1-one. The latter’s hydroxyl group likely enhances crystallinity via hydrogen bonding .

Synthetic Yields :

  • The two-step synthesis of 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one achieves a moderate 52% yield , whereas 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one is obtained in 84.1% yield due to optimized sulfonation conditions .

Applications :

  • While this compound is primarily a synthetic intermediate, 1-(Pyridin-2-yl)butan-1-one serves as a ligand in coordination chemistry due to its pyridyl nitrogen , enabling metal complexation .
  • The cyclohexyl group in 1-(4-Cyclohexylphenyl)butan-1-one improves hydrophobicity, favoring its use in materials science .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Key Properties

Compound Substituent(s) Key Functional Impact
This compound 3-Br Halogen bonding, cross-coupling reactivity
2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one 3-OCH₃, 2-Br, 2-F Enhanced electronic effects for fluorination
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-OH, 3-CH₃ Hydrogen bonding, antifungal activity

Biological Activity

1-(3-Bromophenyl)butan-1-one, also known as 3-bromo-1-(3-bromophenyl)butan-1-one, is a chemical compound characterized by the presence of a bromine atom attached to a phenyl group at the 3-position of a butanone backbone. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure and Properties

  • Chemical Formula: C10H11BrO
  • CAS Number: 207994-95-4
  • Molecular Weight: 227.10 g/mol
  • Structure:
     3 Bromophenyl butan 1 one\text{ 3 Bromophenyl butan 1 one}

The compound features a butanone structure with a bromophenyl substituent, which influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated phenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 4.9 µM, suggesting potent activity against this pathogen .

Anticancer Activity

There is growing interest in the anticancer potential of brominated compounds. A study highlighted the antiproliferative effects of structurally related compounds on human breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds demonstrated IC50 values in the range of 10–33 nM, indicating strong potential for further development as anticancer agents . The mechanism of action appears to involve tubulin destabilization and induction of apoptosis in cancer cells.

Neuroprotective Effects

Preliminary findings suggest that derivatives of this compound may possess neuroprotective properties. Certain studies have linked brominated phenyl compounds to reduced amyloid plaque formation in models of Alzheimer's disease, indicating potential therapeutic applications in neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its antimicrobial and anticancer effects.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
  • Protein Interaction: The bromine substituent likely enhances the compound's ability to interact with biological targets, modulating their activity.

Study on Antimicrobial Activity

In a high-throughput screening study, various brominated compounds were tested against Mycobacterium tuberculosis. The results indicated that substitutions on the phenyl ring significantly influenced antimicrobial efficacy. The presence of a meta-bromo substituent was critical for maintaining activity, with MIC values demonstrating effectiveness comparable to established antibiotics .

Study on Anticancer Properties

A series of experiments assessed the cytotoxicity of related compounds on breast cancer cell lines. Flow cytometry analysis revealed that these compounds induced apoptosis and inhibited tubulin polymerization, confirming their potential as novel anticancer agents .

Neuroprotective Mechanisms

Research exploring the effects of brominated phenyl compounds on neurodegenerative diseases found that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models . This suggests a promising avenue for future therapeutic development.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
4-Bromophenylbutan-2-oneStructureModerate Anticancer
2-BromobenzaldehydeStructureMild Antimicrobial

This table summarizes key differences in biological activities among similar compounds, highlighting the unique properties imparted by specific substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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